N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide
Description
The compound N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide (hereafter referred to as Compound A) features a 5-oxopyrrolidine-3-carboxamide core substituted with a benzyl group at the 1-position and a 2-(1H-benzimidazol-2-yl)ethyl moiety at the 3-carboxamide nitrogen. Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-20-12-16(14-25(20)13-15-6-2-1-3-7-15)21(27)22-11-10-19-23-17-8-4-5-9-18(17)24-19/h1-9,16H,10-14H2,(H,22,27)(H,23,24) |
InChI Key |
LWVPOJJJRUYATN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Construction of the 5-Oxopyrrolidine Backbone
The pyrrolidine-5-one ring is synthesized via cyclization reactions. A proven method involves itaconic acid as a starting material, which undergoes esterification to form dimethyl itaconate. Subsequent treatment with benzylamine in a Michael addition-cyclization sequence yields 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) produces the free carboxylic acid, which is then activated for amide bond formation.
Synthesis of the 2-(1H-Benzimidazol-2-yl)ethylamine Side Chain
Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or nitriles under acidic conditions. For the ethylamine linker, 2-chloroethylamine hydrochloride is reacted with 1H-benzimidazole-2-thiol in the presence of a base (e.g., K₂CO₃) to form 2-(1H-benzimidazol-2-yl)ethylamine. Alternatively, Pd-catalyzed cross-coupling reactions may introduce the ethyl spacer during benzimidazole formation.
Stepwise Preparation Methods
Route 1: Sequential Coupling and Cyclization
-
1-Benzyl-5-oxopyrrolidine-3-carboxylic Acid Synthesis
-
Activation and Amide Bond Formation
Route 2: One-Pot Tandem Synthesis
A streamlined approach combines pyrrolidine formation and side-chain coupling:
-
Itaconic anhydride + benzylamine (neat, 100°C, 6 h) → in situ generation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
-
Direct activation with ClCOCOCl (phosgene equivalent) → amidation with 2-(1H-benzimidazol-2-yl)ethylamine (Yield: 61%).
Optimization of Reaction Conditions
Catalytic Systems for Enhanced Efficiency
Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling reactions between benzimidazole precursors and ethylamine derivatives, reducing side products. For cyclization steps, Brønsted acids (p-TsOH) enhance reaction rates by stabilizing transition states.
Solvent and Temperature Effects
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine Cyclization | Toluene | None | 110 | 68 |
| Amide Coupling | DMF | EDC/HOBt | 25 | 52 |
| One-Pot Synthesis | Neat | Pd(OAc)₂ | 100 | 61 |
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. Residual solvents (DMF, toluene) are below ICH limits (GC-MS).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities and Key Functional Groups
Compound A shares structural motifs with several benzimidazole-based derivatives (Table 1). Key analogs include:
Key Observations :
- Substituent Effects: The benzyl group in Compound A may enhance membrane permeability compared to the methoxyphenoxyethyl group in ’s compound, which could improve solubility but reduce blood-brain barrier penetration .
- Binding Affinity : While Compound A lacks direct binding data, analogs like 10244308 and 3079203 exhibit strong binding to MRSA PBP2A (ΔG ≈ -7.3 kcal/mol), suggesting that Compound A ’s benzimidazole-ethyl group could similarly engage hydrophobic enzyme pockets .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, interactions with specific receptors, and overall pharmacological profile.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.43 g/mol. Its structure includes a benzimidazole moiety, which is known for its diverse biological activities, particularly in neuropharmacology.
Neuroprotective Effects
Recent studies have demonstrated that this compound exhibits significant neuroprotective properties. In vitro experiments have shown that this compound can protect neuronal cells from N-methyl-D-aspartate (NMDA)-induced cytotoxicity. Specifically, it was found to attenuate calcium influx and suppress the upregulation of NR2B subunits in NMDA receptors, indicating a mechanism involving modulation of excitotoxic signaling pathways .
Table 1: Summary of Neuroprotective Effects
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro neuronal cell cultures | Compound protects against NMDA-induced cytotoxicity | |
| Behavioral tests in vivo | Improved learning and memory performance |
The mechanism by which this compound exerts its neuroprotective effects involves its interaction with the NR2B subunit of the NMDA receptor. Molecular docking studies suggest that the compound fits well into the binding site of NR2B, which is crucial for mediating excitatory neurotransmission and synaptic plasticity. This interaction may lead to reduced neuronal excitability and protection against excitotoxic damage .
Metabolic Stability
The compound has shown excellent metabolic stability in preliminary studies, suggesting that it could be a viable candidate for further development as a therapeutic agent. Its stability is essential for maintaining effective concentrations in biological systems over time, which is critical for achieving desired therapeutic outcomes .
Behavioral Studies
In vivo studies involving animal models have indicated that treatment with this compound significantly enhances cognitive functions such as learning and memory. These findings underscore the potential of this compound as a neuroprotective agent in conditions characterized by neurodegeneration .
Q & A
Basic: What are the key synthetic pathways for synthesizing N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of substituted acrylamides or condensation reactions using catalysts like trifluoroacetic acid .
- Step 2 : Introduction of the benzyl group at the 1-position of pyrrolidine through nucleophilic substitution under inert conditions (e.g., DMF, 60–80°C) .
- Step 3 : Coupling of the benzimidazole-ethyl moiety via amide bond formation, often employing coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures .
Basic: Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : Single-crystal X-ray diffraction (SHELX programs for refinement) to resolve stereochemistry and hydrogen-bonding networks .
- Spectroscopic Analysis :
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates; toluene minimizes side reactions during cyclization .
- Catalyst Screening : Trifluoroacetic acid accelerates benzimidazole formation but requires neutralization to prevent degradation .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization; higher temperatures (80–100°C) improve cyclization rates .
- Real-Time Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Advanced: How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved?
- Refinement Strategies : Use SHELXL for high-resolution data to model disorder or anisotropic thermal motion. Validate hydrogen bonds (e.g., N–H···O) with geometric criteria (distance < 2.5 Å, angle > 120°) .
- Cross-Validation : Compare with DFT-calculated bond parameters (e.g., B3LYP/6-31G*) to identify outliers .
- Twinned Data : Employ SHELXD for twin-law identification and detwinning algorithms .
Advanced: What computational methods predict this compound’s biological activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with benzimidazole-sensitive targets (e.g., tyrosine kinases, G-protein-coupled receptors) .
- QSAR Modeling : Use substituent descriptors (Hammett σ, π parameters) to correlate pyrrolidine/benzyl modifications with activity trends .
- ADMET Prediction : SwissADME or pkCSM to assess permeability, metabolic stability, and toxicity risks .
Advanced: How should researchers address contradictory biological assay results (e.g., variable IC₅₀ values)?
- Orthogonal Assays : Validate enzyme inhibition with fluorescence polarization (binding) and HPLC-based activity assays .
- Proteomic Profiling : Use affinity chromatography or SPR to identify off-target interactions .
- Structural Analogs : Synthesize derivatives (e.g., halogen substitution at benzyl) to isolate pharmacophore contributions .
Advanced: What supramolecular interactions dominate its crystal packing?
- Hydrogen Bonds : N–H···O and C–H···O interactions between benzimidazole NH and pyrrolidine carbonyl groups stabilize 1D chains along the crystallographic axis .
- π-π Stacking : Benzyl and benzimidazole aromatic rings align with interplanar distances of 3.4–3.6 Å .
- Van der Waals Forces : Methyl/ethyl groups contribute to hydrophobic layers .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Benzimidazole Modifications : Electron-withdrawing groups (e.g., CF₃) enhance receptor affinity but may reduce solubility .
- Pyrrolidine Substitutions : Methylation at the 3-position improves metabolic stability; bulky groups (e.g., phenyl) sterically hinder off-target binding .
- Linker Optimization : Ethyl vs. propyl spacers between benzimidazole and pyrrolidine alter conformational flexibility and potency .
Advanced: How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzimidazole moiety .
- Hydrolytic Stability : Avoid aqueous buffers (pH > 8) to prevent amide bond cleavage; use lyophilization for long-term storage .
- Analytical Monitoring : Periodic HPLC-UV (220 nm) to detect degradation products .
Advanced: What strategies validate analytical methods for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
